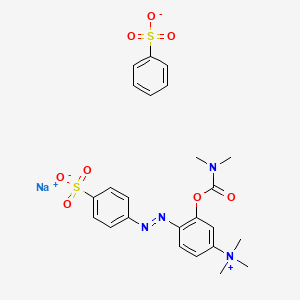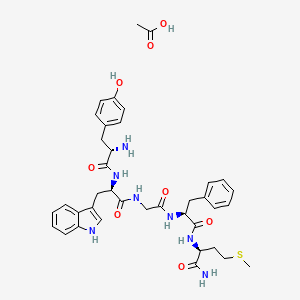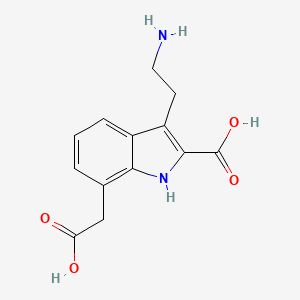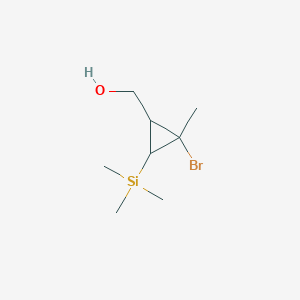
2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol is an organosilicon compound with the molecular formula C10H21BrO5Si. It is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol typically involves the reaction of 2-bromo-2-methylpropanoic acid with trimethylsilylpropyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol involves its interaction with various molecular targets and pathways. The bromine atom and trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropanoic acid: A precursor in the synthesis of 2-bromo-2-methyl-3-(trimethylsilyl)-Cyclopropanemethanol.
Trimethylsilylpropyl alcohol: Another precursor used in the synthesis.
2-Bromo-2-methyl-3-(trimethoxysilyl)-Cyclopropanemethanol: A similar compound with methoxy groups instead of trimethylsilyl groups.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H17BrOSi |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
(2-bromo-2-methyl-3-trimethylsilylcyclopropyl)methanol |
InChI |
InChI=1S/C8H17BrOSi/c1-8(9)6(5-10)7(8)11(2,3)4/h6-7,10H,5H2,1-4H3 |
Clave InChI |
WKUBLBZSHMFKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1[Si](C)(C)C)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
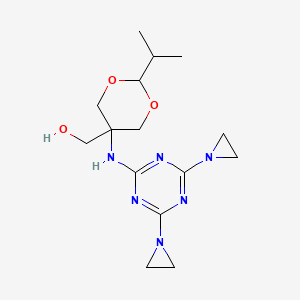

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)

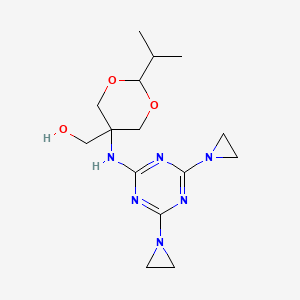


![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
